molecular formula C6H13N3O2S B1479413 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide CAS No. 2098063-08-0

2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B1479413
CAS No.: 2098063-08-0
M. Wt: 191.25 g/mol
InChI Key: APBXEDLBGAHORE-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that features a unique structure combining an azetidine ring and a thiadiazinane ring with a dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azetidine derivatives with thiadiazine precursors in the presence of oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiadiazinane ring.

    Substitution: The azetidine and thiadiazinane rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with azetidine or thiadiazinane rings, such as:

  • 2-(Azetidin-3-yl)-1,3,4-thiadiazole
  • 2-(Azetidin-3-yl)-1,2,5-thiadiazine

Uniqueness

What sets 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide apart is its unique combination of the azetidine and thiadiazinane rings with a dioxide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c10-12(11)8-2-1-3-9(12)6-4-7-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBXEDLBGAHORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 3
2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 4
2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 5
2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 6
2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

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